molecular formula C18H24N2O2 B2872942 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide CAS No. 941915-42-0

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide

Cat. No.: B2872942
CAS No.: 941915-42-0
M. Wt: 300.402
InChI Key: XWXUVGFHPKDVFI-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, and a cyclopropanecarbonyl group attached to the nitrogen atom.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide involves its interaction with specific molecular targets in the body. The quinoline core can interact with enzymes and receptors, potentially inhibiting or activating them. The cyclopropanecarbonyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the cyclopropanecarbonyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12(2)10-17(21)19-15-7-8-16-14(11-15)4-3-9-20(16)18(22)13-5-6-13/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXUVGFHPKDVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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